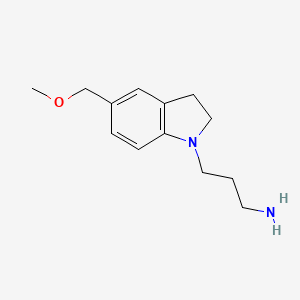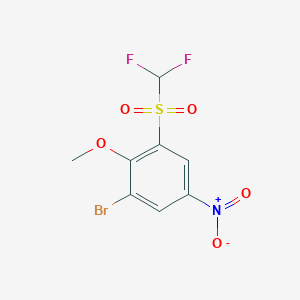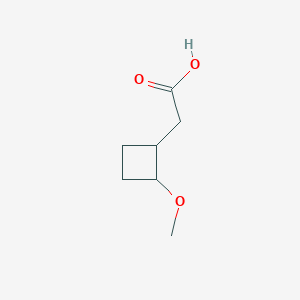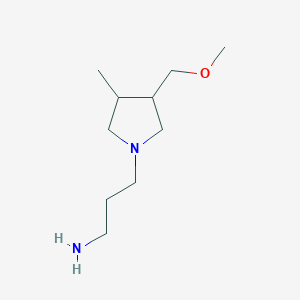
3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline ring system, which is a saturated form of indole, and a propan-1-amine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Attachment of the Propan-1-amine Side Chain: This step involves the alkylation of the indoline ring with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, to form indole derivatives.
Reduction: Reduction reactions can further saturate the indoline ring or reduce any functional groups present.
Substitution: The methoxymethyl group and the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Indole derivatives.
Reduction: Saturated indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine involves its interaction with various molecular targets. The indoline ring system can interact with enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Indolin-1-yl)propan-1-amine: Lacks the methoxymethyl group, which may affect its biological activity and solubility.
N-Isopropyl-3-(5-methoxyindolin-1-yl)propan-1-amine: Contains an isopropyl group, which may alter its pharmacokinetic properties.
1-(3-(Isopropylamino)propyl)indolin-7-ol: Features a hydroxyl group, which may influence its reactivity and interaction with biological targets.
Uniqueness
The presence of the methoxymethyl group in 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine distinguishes it from other similar compounds. This group can enhance the compound’s lipophilicity and potentially improve its biological activity and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H20N2O/c1-16-10-11-3-4-13-12(9-11)5-8-15(13)7-2-6-14/h3-4,9H,2,5-8,10,14H2,1H3 |
Clé InChI |
XFQPEPIFKOGTOW-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC2=C(C=C1)N(CC2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)


![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)


![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13428066.png)
